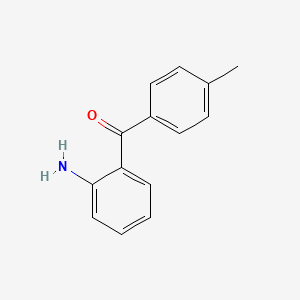

2-Amino-4'-methylbenzophenone

CAS No.: 36192-63-9

Cat. No.: VC1963668

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36192-63-9 |

|---|---|

| Molecular Formula | C14H13NO |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | (2-aminophenyl)-(4-methylphenyl)methanone |

| Standard InChI | InChI=1S/C14H13NO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 |

| Standard InChI Key | RMMJUQSANCPTMV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N |

Introduction

Chemical Identity and Structure

2-Amino-4'-methylbenzophenone is an aminobenzophenone derivative characterized by an amino group at the 2-position of one benzene ring and a methyl group at the 4'-position of the other benzene ring. It belongs to the broader class of benzophenone compounds, which feature two aromatic rings connected by a carbonyl group.

Basic Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 36192-63-9 |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.25900 g/mol |

| IUPAC Name | (2-aminophenyl)-(4-methylphenyl)methanone |

| InChI Key | RMMJUQSANCPTMV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)C1=CC=CC=C1N |

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

-

(2-aminophenyl)-(4-methylphenyl)methanone

-

2-amino-4'-methylbenzophenone m

-

2-(4-methylbenzoyl)aniline

-

(2-aminophenyl)-(p-tolyl)methanone

Physicochemical Properties

2-Amino-4'-methylbenzophenone exhibits distinctive physical and chemical characteristics that determine its behavior in various chemical reactions and applications.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Fine crystalline powder |

| Color | Yellow |

| Molecular Weight | 211.26 g/mol |

| Density | 1.135 g/cm³ |

| Melting Point | 91-94°C |

| Boiling Point | 407.1°C at 760 mmHg |

| Flash Point | 200°C |

| LogP | 3.11 (predicted) |

| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, and chloroform |

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques:

-

Infrared (IR) spectroscopy shows characteristic bands for the amino group (NH₂) and carbonyl (C=O) stretching

-

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks for aromatic protons, amino protons, and methyl group protons

-

Mass Spectrometry provides molecular ion peak at m/z 211 with characteristic fragmentation patterns

Synthesis Methodologies

Several synthetic routes have been developed for the preparation of 2-Amino-4'-methylbenzophenone and its analogs.

Friedel-Crafts Acylation

This is one of the most common methods for synthesizing 2-aminobenzophenone derivatives. For 2-amino-4'-methylbenzophenone specifically:

-

Starting with anthranilic acid derivatives and reacting with p-tolyl compounds in the presence of Lewis acid catalysts

-

Direct acylation of appropriately substituted anilines with acid chlorides

Modified Synthetic Approaches

Alternative synthetic routes have been reported including:

Multistep Synthetic Routes

A three-step process reported by Ma et al. involves:

-

Acetylation of aniline to form acetanilides

-

Benzoylation with (trichloromethyl)benzene in the presence of aluminum

| Hazard Statement | Code | Category | Warning |

|---|---|---|---|

| Harmful if swallowed | H302 | Acute toxicity, oral | Warning |

| Causes skin irritation | H315 | Skin corrosion/irritation | Warning |

| Causes serious eye irritation | H319 | Serious eye damage/eye irritation | Warning |

| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure | Warning |

Precautionary Measures

Recommended safety precautions include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash hands thoroughly after handling

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Carcinogenicity Assessment

The compound has been evaluated for carcinogenic potential:

| Agency | Classification |

|---|---|

| IARC | Not listed |

| NTP | Not listed |

| ACGIH | Not listed |

| OSHA | Not listed |

| Mexico | Not listed |

Applications and Research Significance

2-Amino-4'-methylbenzophenone serves as an important building block in organic synthesis and has various applications in research and industry.

Organic Synthesis

The compound is frequently employed as a starting material in the synthesis of:

-

4-phenyl-7-methyl-2-(2'-pyridyl)quinoline

-

4-phenyl-7-methyl-2-(2'-pyridyl)quinazoline

-

Various heterocyclic compounds with potential biological activities

Pharmaceutical Research

The benzophenone scaffold is recognized for its diverse biological activities, and 2-amino-4'-methylbenzophenone specifically has been investigated in:

-

Development of potential drug candidates

-

Structure-activity relationship studies

-

Medicinal chemistry research targeting various therapeutic areas

Medicinal Chemistry Applications

Research involving related benzophenone derivatives has explored:

-

Cyclooxygenase (COX) inhibition activity

-

Potential antimicrobial properties

Analytical Methods and Characterization

Various analytical techniques have been employed for the identification, quantification, and characterization of 2-amino-4'-methylbenzophenone.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of 2-amino-4'-methylbenzophenone:

-

Reversed-phase HPLC using Newcrom R1 column

-

Mobile phase: acetonitrile/water with phosphoric acid

-

For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid

Spectroscopic Identification

Spectroscopic techniques used for identification include:

-

IR spectroscopy: Characteristic bands for NH₂ and C=O groups

-

NMR spectroscopy: ¹H and ¹³C NMR for structural confirmation

-

Mass spectrometry: Molecular ion and fragmentation pattern analysis

Structure-Function Relationships

The specific structural features of 2-amino-4'-methylbenzophenone contribute to its chemical reactivity and potential applications.

Key Structural Features

The compound contains several reactive functional groups:

-

Carbonyl group (C=O): Serves as a reactive center for nucleophilic addition reactions

-

Amino group (NH₂): Can participate in various transformations including condensation reactions

-

Methyl group: Influences electronic properties and reactivity patterns

-

Aromatic rings: Provide platforms for electrophilic substitution reactions

Structure-Activity Considerations

The arrangement of functional groups affects the compound's behavior:

-

The ortho-positioned amino group relative to the carbonyl creates a unique electronic environment

-

The para-methyl group on the second aromatic ring influences electronic distribution and reactivity

-

These structural features make the compound particularly useful for the synthesis of nitrogen-containing heterocycles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume